molecular formula C21H23N3O3S B2555615 3-(4-isopropylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1008018-91-4

3-(4-isopropylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2555615
CAS No.: 1008018-91-4
M. Wt: 397.49
InChI Key: OWNNOGNQZXDQHL-UHFFFAOYSA-N
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Description

The compound 3-(4-isopropylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a highly complex heterocyclic molecule featuring:

  • A methanobenzo[g][1,3,5]oxadiazocine core, a bicyclic system combining benzene, oxadiazocine (an eight-membered ring with oxygen and nitrogen atoms), and a thione (C=S) group.
  • Substituents:
    • A 4-isopropylphenyl group at position 3.
    • Methyl groups at positions 2 and 11.
    • A nitro group at position 6.

Properties

IUPAC Name

9,13-dimethyl-4-nitro-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-12(2)14-5-7-15(8-6-14)23-20(28)22-19-13(3)21(23,4)27-18-10-9-16(24(25)26)11-17(18)19/h5-13,19H,1-4H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNNOGNQZXDQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

(a) Oxadiazole-Thiones
  • 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione ():
    • Features a simpler five-membered oxadiazole-thione ring.
    • Synthesized via refluxing aromatic aldehydes with thiosemicarbazide and HCl .
    • Lacks the fused bicyclic system of the target compound, reducing steric complexity.
(b) Triazole-Thiones
  • 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione ():
    • Contains a triazole-thione core with sulfonyl and fluorophenyl substituents.
    • Synthesized via alkaline reflux of hydrazinecarbothioamide derivatives .
    • The sulfonyl group enhances solubility compared to the nitro group in the target compound.
(c) Benzo-Fused Heterocycles
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Shares a benzo-fused bicyclic framework but replaces oxadiazocine with an imidazo-pyridine system. Substituents like cyano and nitrophenyl mimic the electron-withdrawing effects of the nitro group in the target compound .

Substituent Effects

Feature Target Compound Analog from Analog from
Thione Position Position 4 (oxadiazocine ring) Position 2 (oxadiazole ring) Position 3 (triazole ring)
Electron-Withdrawing Group 8-nitro None 2,4-difluorophenyl
Lipophilic Groups 4-isopropylphenyl, methyl groups Pyridine ring Phenylsulfonyl, fluorophenyl
  • The nitro group at position 8 may confer higher reactivity in electrophilic substitution compared to fluorophenyl or sulfonyl substituents .

Physicochemical Properties

Property Target Compound (Predicted) 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione ()
Molecular Weight ~500–550 g/mol 194.2 g/mol
Melting Point Not available 243–245°C (recrystallized from methanol)
Solubility Low (due to nitro and aromatic groups) Moderate (hydroxyl group enhances polarity)

The target compound’s higher molecular weight and nitro group likely reduce aqueous solubility compared to simpler oxadiazole-thiones .

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